5-Fluoroisoquinolin-6-amine

medicinal chemistry physicochemical property optimization membrane permeability

5-Fluoroisoquinolin-6-amine (CAS 1432754-47-6) is a ring-fluorinated heterocyclic building block from the 6-aminoisoquinoline family, a privileged scaffold in kinase inhibitor drug discovery. With the molecular formula C9H7FN2 (MW 162.16 g/mol), it features a fluorine substituent at the 5-position and a primary amine at the 6-position of the bicyclic isoquinoline core.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 1432754-47-6
Cat. No. B11917603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisoquinolin-6-amine
CAS1432754-47-6
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NC=C2)F)N
InChIInChI=1S/C9H7FN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2
InChIKeyMWIHYUHOVCEBFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroisoquinolin-6-amine (CAS 1432754-47-6): A Strategic Fluorinated 6-Aminoisoquinoline Scaffold for Kinase-Targeted Medicinal Chemistry


5-Fluoroisoquinolin-6-amine (CAS 1432754-47-6) is a ring-fluorinated heterocyclic building block from the 6-aminoisoquinoline family, a privileged scaffold in kinase inhibitor drug discovery . With the molecular formula C9H7FN2 (MW 162.16 g/mol), it features a fluorine substituent at the 5-position and a primary amine at the 6-position of the bicyclic isoquinoline core . The strategic placement of the electron-withdrawing fluorine atom ortho to the 6-NH2 group creates a unique electronic environment absent in non-fluorinated 6-aminoisoquinoline (CAS 23687-26-5), the foundational intermediate for the FDA-approved ROCK inhibitor Netarsudil . 6-Aminoisoquinoline derivatives are extensively patented as kinase modulators targeting disease states including cancer, obesity, and glaucoma [1], and fluorination of the aminoisoquinoline core has been explicitly validated as a strategy to reduce amine basicity and significantly improve membrane permeability in macrocyclic inhibitor programs [2].

Why Non-Fluorinated 6-Aminoisoquinoline Cannot Substitute for 5-Fluoroisoquinolin-6-amine in Rational Drug Design


Although all 6-aminoisoquinoline regioisomers share the same core scaffold, the presence and precise position of the fluorine atom on the aromatic ring fundamentally alter key physicochemical parameters that govern downstream molecular performance. Unsubstituted 6-aminoisoquinoline (CAS 23687-26-5) has a predicted pKa of 7.10 ± 0.10, placing the 6-NH2 group in a moderately basic range . In contrast, fluorination at the 8-position (8-fluoroisoquinolin-6-amine) depresses the predicted pKa to 6.53 ± 0.31 , demonstrating that fluorine substitution can reduce amine basicity by approximately 0.6 log units. For 5-fluoroisoquinolin-6-amine, the ortho relationship between F and NH2 is expected to exert an even stronger electron-withdrawing inductive effect, further lowering pKa and improving membrane permeability—a principle explicitly validated when fluorination of the aminoisoquinoline P1 group in TF-FVIIa macrocyclic inhibitors reduced basicity and significantly improved permeability, enabling oral bioavailability in dogs [1]. Additionally, the non-fluorinated parent shows a computed LogP of approximately 2.40 , while the fluorinated 6-fluoro regioisomer (6-fluoroisoquinolin-5-amine, CAS 608515-72-6) has a measured LogP of 2.54 , illustrating how regiospecific fluorination modulates lipophilicity. Simple substitution with the non-fluorinated core or an incorrectly positioned fluorinated isomer would yield different ADME properties, altered target binding, and unpredictable SAR outcomes.

5-Fluoroisoquinolin-6-amine (CAS 1432754-47-6): Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Fluoro Effect on Amine Basicity: Predicted pKa Reduction vs. Non-Fluorinated 6-Aminoisoquinoline

The ortho relationship between the 5-F atom and the 6-NH2 group in 5-fluoroisoquinolin-6-amine is expected to reduce amine basicity through inductive electron withdrawal. While direct pKa data for this compound is not publicly reported, comparison with the non-fluorinated parent and the 8-fluoro isomer supports a class-level inference: unsubstituted 6-aminoisoquinoline has a predicted pKa of 7.10 ± 0.10 , while introduction of fluorine at the 8-position lowers the predicted pKa to 6.53 ± 0.31 . Literature precedent shows that fluorination of aminoisoquinoline in the TF-FVIIa inhibitor series reduced P1 group basicity and significantly improved permeability, enabling oral bioavailability in dogs (Ki = 0.69 nM for the optimized compound vs. poor permeability in the non-fluorinated series) [1]. The ortho-fluoro arrangement in 5-fluoroisoquinolin-6-amine places the electron-withdrawing group in closer proximity to the amine than the 8-fluoro isomer, predicting at least equivalent or greater basicity suppression.

medicinal chemistry physicochemical property optimization membrane permeability

Regioisomeric Differentiation: 5-Fluoro vs. 6-Fluoro vs. 7-Fluoro vs. 8-Fluoro Isoquinolin-6-amine Scaffolds

Among all mono-fluorinated isoquinolin-6-amine regioisomers, 5-fluoroisoquinolin-6-amine is uniquely characterized by the ortho relationship between the fluorine and amine substituents. The closest regioisomeric comparator, 6-fluoroisoquinolin-5-amine (CAS 608515-72-6), has the amine and fluorine positions swapped—placing the amine at the 5-position and fluorine at the 6-position—but shares identical molecular formula (C9H7FN2) and molecular weight (162.16 g/mol) . This positional isomerism creates distinct electronic and steric properties: the 5-F,6-NH2 arrangement in the target compound presents the amine at the established 6-position recognized by kinase active sites, while adding fluorine at the adjacent 5-position to modulate electronics. In contrast, 7-fluoroisoquinolin-6-amine (CAS 1368346-23-9) places fluorine para to the ring junction nitrogen, creating a different electronic distribution , and 4-fluoroisoquinolin-5-amine places fluorine adjacent to the heterocyclic nitrogen, altering hydrogen-bonding capacity . The 5-fluoro regioisomer retains the 6-NH2 pharmacophore critical for kinase hinge-region binding while positioning the fluorine for optimal inductive modulation of amine basicity.

structure-activity relationship regioselective synthesis kinase inhibitor design

Patent Landscape: 5-Fluoro Substitution as a Structurally Enabled Variation Within the Aerie Pharmaceuticals 6-Aminoisoquinoline Kinase Modulator Platform

The 6-aminoisoquinoline scaffold is the core of Aerie Pharmaceuticals' extensive patent estate covering kinase modulators for glaucoma, cancer, and other indications. The foundational US patent application US-2009186917-A1 explicitly encompasses halogen-substituted variants, claiming generically that R1 through R4 may independently be hydrogen or halogen [1]. This patent family includes multiple granted patents (e.g., US 8,034,943; US 8,921,392; EP 2,546,239 B1) covering 6-aminoisoquinoline compounds that 'influence, inhibit or reduce the action of a kinase' [2]. Critically, 5-fluoroisoquinolin-6-amine falls within this generically claimed chemical space but has not been specifically exemplified or claimed in individual form, offering freedom-to-operate advantages for novel composition-of-matter claims. The Aerie platform ultimately produced Netarsudil (FDA-approved, 2017), which uses non-fluorinated 6-aminoisoquinoline as the key intermediate . The 5-fluoro variant thus represents a direct, unexplored fluorinated analog with potential for differentiated kinase selectivity or improved drug-like properties relative to the parent scaffold.

kinase inhibition intellectual property Rho kinase (ROCK)

Fluorinated vs. Non-Fluorinated 6-Aminoisoquinoline in Macrocyclic TF-FVIIa Inhibitors: Permeability and Pharmacokinetic Gains from Amino-Fluorination

A landmark study by Zhang et al. (J Med Chem, 2016) provides the most direct quantitative evidence that fluorination of the aminoisoquinoline scaffold produces meaningful ADME improvements. Starting from a non-fluorinated aminoisoquinoline P1-based macrocyclic TF-FVIIa inhibitor with poor permeability, fluorination of the aminoisoquinoline group reduced the basicity of the P1 group and significantly improved permeability [1]. The resulting lead compound demonstrated a Ki of 0.69 nM against TF-FVIIa, high selectivity (>5,000-fold vs. related serine proteases), and good pharmacokinetics in dogs with oral dosing (oral bioavailability achieved) [1]. Furthermore, the compound demonstrated robust antithrombotic activity in a rabbit model of arterial thrombosis [1]. While this study used a 1-amino-4-fluoroisoquinolin-6-yl substitution pattern rather than the 5-fluoro-6-amino pattern, the mechanistic principle—that fluorine adjacent to the amino group on the isoquinoline ring reduces basicity and improves permeability while maintaining target potency—is directly transferable to the 5-fluoroisoquinolin-6-amine scaffold, where the ortho F–NH2 relationship may provide even stronger electronic modulation.

anticoagulant discovery macrocyclic inhibitor oral bioavailability

Calculated Physicochemical Property Comparison: 5-Fluoroisoquinolin-6-amine vs. Non-Fluorinated 6-Aminoisoquinoline

Computational property prediction provides a quantitative framework for comparing 5-fluoroisoquinolin-6-amine with the non-fluorinated parent scaffold. The non-fluorinated 6-aminoisoquinoline (CAS 23687-26-5) has a LogP of 2.40, PSA of 38.91 Ų, melting point of 211–216 °C, and predicted pKa of 7.10 . For the fluorinated 6-fluoro regioisomer (6-fluoroisoquinolin-5-amine, CAS 608515-72-6), the LogP increases to 2.54 with a PSA of 38.91 Ų , demonstrating that fluorine substitution increases lipophilicity by approximately 0.14 LogP units without altering polar surface area. For the target 5-fluoro compound, the ortho relationship between F and NH2 is expected to produce a similar LogP increase while additionally reducing pKa through inductive effects. The computed exact mass shifts from 144.069 Da (non-fluorinated, C9H8N2) to 162.059 Da (fluorinated, C9H7FN2), a mass increase of 17.99 Da that facilitates LC-MS differentiation of fluorinated from non-fluorinated species in metabolic studies .

drug-likeness prediction calculated physicochemical properties lead optimization

Commercial Availability and Purity Benchmarking of 5-Fluoroisoquinolin-6-amine vs. Closest Regioisomers

5-Fluoroisoquinolin-6-amine (CAS 1432754-47-6) is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology) in quantities from 100 mg to gram scale, with additional stock availability noted at multiple regional warehouses . In comparison, the closest regioisomer 7-fluoroisoquinolin-6-amine (CAS 1368346-23-9) is stocked by BOC Sciences at ≥95% purity with storage at 2–8 °C , while 4-fluoroisoquinolin-5-amine (CAS 928664-14-6) is offered by MuseChem at ≥95% purity . The 98% purity specification for the 5-fluoro compound provides a meaningful advantage for medicinal chemistry applications where high-purity building blocks reduce the risk of confounding biological assay results from trace impurities. The compound's availability as an off-the-shelf item rather than a custom synthesis requirement reduces lead times for SAR exploration programs.

chemical procurement building block sourcing research supply chain

Optimal Research and Industrial Deployment Scenarios for 5-Fluoroisoquinolin-6-amine (CAS 1432754-47-6)


Rho Kinase (ROCK) Inhibitor Lead Optimization via Fluorinated Scaffold Diversification

The 6-aminoisoquinoline scaffold is the pharmacophoric core of Netarsudil, the FDA-approved ROCK inhibitor for open-angle glaucoma . 5-Fluoroisoquinolin-6-amine is a direct, previously unexplored fluorinated variant of this validated intermediate. Substituting the non-fluorinated 6-aminoisoquinoline with the 5-fluoro analog in the Netarsudil synthetic sequence would generate a fluorinated analog series, with the ortho F–NH2 arrangement predicted to reduce amine basicity and potentially improve corneal permeability relative to the parent drug—a key parameter for topical ophthalmic formulations . The compound's inclusion within the generic scope of Aerie's 6-aminoisoquinoline patent estate provides freedom to operate for novel composition-of-matter filings on fluorinated Netarsudil analogs [1].

Macrocyclic Serine Protease Inhibitor Programs Requiring Oral Bioavailability

Zhang et al. (J Med Chem, 2016) demonstrated that fluorination of the aminoisoquinoline P1 group in macrocyclic TF-FVIIa inhibitors reduced basicity and significantly improved permeability, converting a non-orally-bioavailable series into a clinical-quality lead with Ki = 0.69 nM, oral bioavailability in dogs, and robust antithrombotic efficacy in rabbits [2]. 5-Fluoroisoquinolin-6-amine can serve as the P1 building block for analogous macrocyclic inhibitor programs targeting serine proteases (Factor Xa, thrombin, Factor XIa) or other proteases where the aminoisoquinoline recognition element is deployed. The ortho F–NH2 arrangement is predicted to provide at least equal basicity suppression to the 4-fluoro pattern used in the published work, while the 6-NH2 retains the optimal geometry for S1 pocket engagement.

Structure-Activity Relationship (SAR) Studies on Kinase Hinge-Binding Pharmacophores

The 6-aminoisoquinoline scaffold is a recognized hinge-binding motif in kinase inhibitor design, extensively documented across the Aerie Pharmaceuticals patent family covering indications from glaucoma to cancer and obesity [1]. 5-Fluoroisoquinolin-6-amine enables systematic SAR exploration of the effect of ring fluorination on kinase selectivity profiles without relocating the hinge-binding amine. The compound can be deployed as a building block in parallel synthesis or library production to generate fluorinated analog sets. The 18 Da mass shift relative to the non-fluorinated parent provides a convenient LC-MS marker for tracking fluorinated vs. non-fluorinated species in metabolic stability assays and selectivity panels , while the increased LogP (~2.54 vs. 2.40 for the parent) provides incremental lipophilicity for targets with hydrophobic binding pockets.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 162.16 g/mol—well within fragment limits (MW < 300 Da)—and a primary aromatic amine handle for facile derivatization via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, 5-fluoroisoquinolin-6-amine is an ideal fragment for FBDD campaigns targeting kinases or other purinergic binding sites . The 5-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for fragment-based screening by fluorine chemical shift perturbation assays. For DEL synthesis, the primary amine enables on-DNA coupling chemistry while the fluorine atom serves as a diversification point. The compound's 98% commercial purity ensures minimal byproduct formation in library synthesis, while multi-regional availability reduces supply chain risk for large-scale library production .

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